molecular formula C11H16ClNO2 B2909870 2-[(1-Phenylethyl)amino]propanoic acid hydrochloride CAS No. 1485818-08-3

2-[(1-Phenylethyl)amino]propanoic acid hydrochloride

Cat. No. B2909870
M. Wt: 229.7
InChI Key: CDPBILCKFQASGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(1-Phenylethyl)amino]propanoic acid hydrochloride” is a compound that contains an amino group attached to a phenylethyl group, and a carboxylic acid group . The presence of these functional groups suggests that it could participate in a variety of chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenylethyl group, an amino group, and a propanoic acid group . The exact structure would depend on the specific positions of these groups within the molecule.


Chemical Reactions Analysis

As an amine and a carboxylic acid, this compound could participate in a variety of chemical reactions. The amine group could act as a nucleophile in substitution reactions or as a base in acid-base reactions . The carboxylic acid group could react with bases to form salts, with alcohols to form esters, or with amines to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As an amine, it would be expected to have basic properties . The presence of the carboxylic acid group could result in acidic properties . The phenylethyl group could contribute to its hydrophobicity .

Scientific Research Applications

    Chiral 1-Phenylethylamine Derivatives

    • Field : Organic Chemistry
    • Application : Chiral 1-phenylethylamine derivatives are used in the synthesis and resolution of other compounds .
    • Method : The synthesis involves various chemical techniques and computational chemistry applications .
    • Results : The use of these derivatives has led to the development of new pharmaceutical compounds .

    Phenoxy Acetamide and Its Derivatives

    • Field : Medicinal Chemistry
    • Application : Phenoxy acetamide and its derivatives are studied for their potential therapeutic applications .
    • Method : The study involves the synthesis of new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .
    • Results : The research has led to the design of new derivatives of phenoxy acetamide that have proven to be successful agents in terms of safety and efficacy .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential future directions for research on this compound could be vast, given the wide range of reactions that its functional groups can participate in. It could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

2-(1-phenylethylamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8(12-9(2)11(13)14)10-6-4-3-5-7-10;/h3-9,12H,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPBILCKFQASGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Phenylethyl)amino]propanoic acid hydrochloride

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